N'-(6-chloro-2-oxo-2H-chromene-3-carbonyl)isonicotinohydrazide
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Overview
Description
N’-(6-chloro-2-oxo-2H-chromene-3-carbonyl)isonicotinohydrazide is a synthetic compound with a molecular formula of C16H10ClN3O4The structure of the compound features a chromene core, which is a common motif in many biologically active molecules .
Mechanism of Action
Target of Action
It’s known that coumarin derivatives, which this compound is a part of, have been explored for activities including antibacterial , antifungal , anticancer , anti-HIV , and anti-inflammatory among others.
Mode of Action
Coumarin–chalcone hybrid molecules, which this compound is a part of, have been synthesized and evaluated for their antioxidant potential against 2,2-diphenyl-1-picrylhydrazyl (dpph) and hydroxyl radicals in scavenging assays .
Biochemical Pathways
It’s known that the ability to inhibit oxidative stress has been established as the prime mechanism in the treatment of several disease conditions .
Result of Action
It’s known that coumarin–chalcone hybrid molecules have exhibited significant antioxidant potential as compared to the standard drug (ascorbic acid) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(6-chloro-2-oxo-2H-chromene-3-carbonyl)isonicotinohydrazide typically involves the reaction of 6-chloro-2-oxo-2H-chromene-3-carbaldehyde with isonicotinohydrazide. This reaction is usually carried out in the presence of acetic acid as a catalyst under reflux conditions . The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the final product.
Industrial Production Methods
While specific industrial production methods for N’-(6-chloro-2-oxo-2H-chromene-3-carbonyl)isonicotinohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N’-(6-chloro-2-oxo-2H-chromene-3-carbonyl)isonicotinohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom in the chromene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Biology: It has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Research is ongoing to explore its use in developing new therapeutic agents.
Comparison with Similar Compounds
N’-(6-chloro-2-oxo-2H-chromene-3-carbonyl)isonicotinohydrazide can be compared with other similar compounds, such as:
Coumarin derivatives: These compounds share the chromene core and exhibit similar biological activities.
Isonicotinohydrazide derivatives: These compounds have the isonicotinohydrazide moiety and are known for their antimicrobial properties.
The uniqueness of N’-(6-chloro-2-oxo-2H-chromene-3-carbonyl)isonicotinohydrazide lies in the combination of the chromene and isonicotinohydrazide moieties, which may confer enhanced biological activity and specificity compared to its individual components .
Properties
IUPAC Name |
N'-(6-chloro-2-oxochromene-3-carbonyl)pyridine-4-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClN3O4/c17-11-1-2-13-10(7-11)8-12(16(23)24-13)15(22)20-19-14(21)9-3-5-18-6-4-9/h1-8H,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTIXXQSIFPZJHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C=C(C(=O)O2)C(=O)NNC(=O)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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